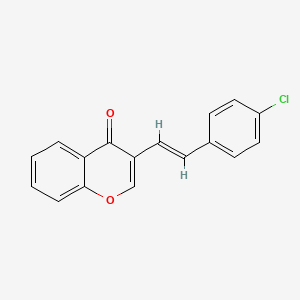![molecular formula C18H13NO2 B11843017 11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid CAS No. 853319-56-9](/img/structure/B11843017.png)
11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot
Chemical Reactions Analysis
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid undergoes various chemical reactions, including:
Substitution: Reactions with N-bromosuccinimide can produce bromo derivatives, while reactions with dimethyl sulfate yield methylated products.
Cyclization: The compound can participate in intramolecular cyclization reactions, forming complex ring structures.
Common reagents used in these reactions include iodine, chromic acid, N-bromosuccinimide, and dimethyl sulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid can be compared with other indenoquinoline derivatives, such as:
11H-indeno[1,2-b]quinoline-10-carboxylic acid: Lacks the methyl group at the 11th position, which may affect its reactivity and biological activity.
11H-indeno[1,2-b]quinoxaline:
5H-indeno[1,2-b]quinolin-10(11H)-one: Features a ketone group, which significantly alters its chemical behavior and reactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
853319-56-9 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid |
InChI |
InChI=1S/C18H13NO2/c1-10-11-6-2-3-7-12(11)17-15(10)16(18(20)21)13-8-4-5-9-14(13)19-17/h2-10H,1H3,(H,20,21) |
InChI Key |
QQTNFQXKVNIQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C13)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)

![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
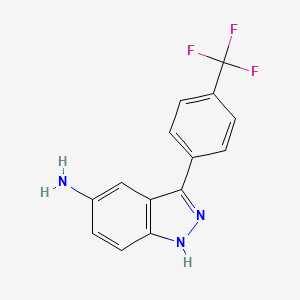
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
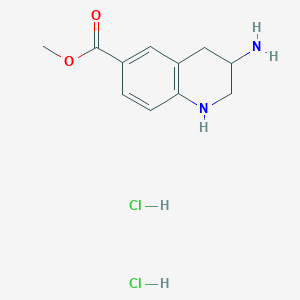
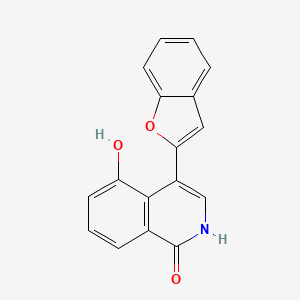
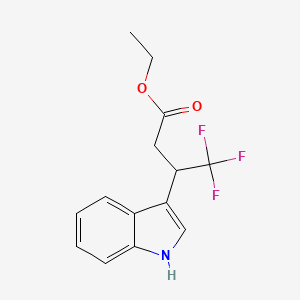
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)


